2-[(3,5-dimethylphenyl)amino]-6,7,8-trihydroquinazolin-5-one
Description
2-[(3,5-dimethylphenyl)amino]-6,7,8-trihydroquinazolin-5-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 3,5-dimethylphenylamino substituent, which contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
2-(3,5-dimethylanilino)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-10-6-11(2)8-12(7-10)18-16-17-9-13-14(19-16)4-3-5-15(13)20/h6-9H,3-5H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZPQRMQYJIDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC=C3C(=N2)CCCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethylphenyl)amino]-6,7,8-trihydroquinazolin-5-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 3,5-dimethylphenylamino Group: The 3,5-dimethylphenylamino group can be introduced via nucleophilic aromatic substitution reactions. This step often involves the use of 3,5-dimethylaniline and appropriate coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process.
Chemical Reactions Analysis
Functionalization of the Amino Group
The 3,5-dimethylphenylamino moiety undergoes classic amine-based reactions:
-
Acylation : Reacts with acetic anhydride under reflux to form N-acetyl derivatives.
-
Alkylation : Treating with benzyl bromide in the presence of K₂CO₃ yields N-alkylated products.
Quinazolinone Core Reactivity
The trihydroquinazolinone scaffold participates in:
-
Nucleophilic Aromatic Substitution (SNAr) : Halogenation at position 7 (via NBS) enables further coupling reactions.
-
Oxidation : The 5-one carbonyl group is resistant to mild oxidants but reacts with strong oxidizers like KMnO₄ to form carboxylic acids.
Ring-Opening Reactions
Under acidic or basic conditions, the quinazolinone ring undergoes hydrolysis:
-
Acidic Hydrolysis (HCl, 100°C): Cleavage of the 5-one group to form a diamino-carboxylic acid.
-
Basic Hydrolysis (NaOH, 80°C): Produces a mixture of aminobenzamide derivatives.
Electrophilic Aromatic Substitution
The electron-rich 3,5-dimethylphenyl group directs electrophiles to the para position:
-
Nitration (HNO₃/H₂SO₄): Forms a nitro derivative at the para position of the dimethylphenyl ring.
-
Sulfonation (H₂SO₄, SO₃): Yields sulfonic acid derivatives.
Stability and Degradation
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Quinazoline derivatives are known for their potential anticancer properties. Studies have indicated that compounds similar to 2-[(3,5-dimethylphenyl)amino]-6,7,8-trihydroquinazolin-5-one exhibit inhibitory effects on various cancer cell lines.
- Case Study : A derivative demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting its therapeutic potential .
-
Antimicrobial Properties
- Research has shown that quinazoline derivatives possess antimicrobial activities against bacteria and fungi. This compound could be effective in treating infections caused by resistant strains.
- Data Table :
- Anti-inflammatory Effects
Pharmacological Insights
- Mechanism of Action : The compound likely interacts with specific enzymes or receptors involved in cell proliferation and apoptosis, contributing to its anticancer and antimicrobial effects.
- Bioavailability : Research indicates favorable pharmacokinetic properties, including good solubility and permeability, essential for drug development.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethylphenyl)amino]-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4-one and 2-methylquinazolin-4-one share a similar quinazolinone core structure.
3,5-Dimethylphenylamino Substituted Compounds: Compounds like 3,5-dimethylphenylamino-pyrimidine and 3,5-dimethylphenylamino-benzamide have similar substituents.
Uniqueness
2-[(3,5-dimethylphenyl)amino]-6,7,8-trihydroquinazolin-5-one is unique due to its specific combination of the quinazolinone core and the 3,5-dimethylphenylamino group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
2-[(3,5-dimethylphenyl)amino]-6,7,8-trihydroquinazolin-5-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 2-[(3,5-dimethylphenyl)amino]-6,7,8-trihydroquinazolin-5-one
- Molecular Formula : C14H14N4O
- Molecular Weight : 254.29 g/mol
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 2.56 |
Anticancer Activity
Research has indicated that 2-[(3,5-dimethylphenyl)amino]-6,7,8-trihydroquinazolin-5-one exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p53 .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. Experimental models have demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with this compound. This suggests potential applications in treating inflammatory diseases .
The biological effects of 2-[(3,5-dimethylphenyl)amino]-6,7,8-trihydroquinazolin-5-one can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : It inhibits the progression of the cell cycle at the G1/S checkpoint by modulating cyclins and CDKs.
- Cytokine Modulation : The compound reduces levels of inflammatory cytokines, thereby mitigating inflammation.
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Study 1 : A study conducted on MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability upon treatment with varying concentrations of the compound. The IC50 value was determined to be approximately 15 µM .
- Study 2 : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
Q & A
Basic: What are the recommended synthetic routes for 2-[(3,5-dimethylphenyl)amino]-6,7,8-trihydroquinazolin-5-one?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted anilines with carbonyl precursors. A validated approach includes:
- Step 1: Reacting 3,5-dimethylphenylhydrazine hydrochloride (a precursor; see ) with a triazine intermediate under basic conditions (e.g., DIPEA) at low temperatures (-35°C) to form the quinazolinone core .
- Step 2: Functionalization via nucleophilic aromatic substitution or reductive amination to introduce the 6,7,8-trihydro moiety. Optimization of reaction time (7+ hours) and stoichiometry (1.1 equiv. base) is critical .
- Purification: Column chromatography or recrystallization to isolate the product.
Basic: Which analytical techniques are suitable for characterizing this compound?
Methodological Answer:
- Structural Elucidation: Use high-resolution NMR (¹H, ¹³C, HSQC, HMBC) to resolve aromatic and amine proton signals, particularly for distinguishing regioisomers .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion confirmation .
- Crystallography: Single-crystal X-ray diffraction to confirm stereochemistry and hydrogen-bonding patterns in the solid state .
Advanced: How to resolve contradictory NMR data in structural assignments?
Methodological Answer:
Contradictions often arise from tautomerism or dynamic exchange. To address this:
- Perform variable-temperature NMR to slow exchange processes and resolve overlapping peaks.
- Use heteronuclear correlation experiments (HSQC/HMBC) to map coupling between ¹H and ¹³C nuclei, clarifying ambiguous assignments .
- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
Advanced: How to design experiments to study environmental fate and degradation pathways?
Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :
- Lab Studies:
- Hydrolysis: Expose the compound to buffered solutions (pH 3–9) at 25–50°C, monitoring degradation via LC-MS.
- Photolysis: Use UV irradiation (λ = 254–365 nm) to simulate sunlight effects.
- Field Studies:
- Deploy microcosms in soil/water systems to track metabolite formation (e.g., hydroxylated derivatives) over 6–12 months.
- Data Integration: Build a kinetic model using Arrhenius parameters and QSAR predictions .
Advanced: What strategies optimize reaction yields during scale-up?
Methodological Answer:
- Design of Experiments (DOE): Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors. For example, triazine coupling efficiency improves at -35°C with DIPEA .
- In Situ Monitoring: Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation .
- Catalyst Screening: Test palladium/copper catalysts for C–N coupling steps, balancing cost and reactivity .
Basic: How to address low solubility during purification?
Methodological Answer:
- Solvent Optimization: Test binary mixtures (e.g., DCM/MeOH or EtOAc/hexane) for crystallization.
- Derivatization: Temporarily introduce solubilizing groups (e.g., Boc-protected amines) and cleave post-purification .
- Chromatography: Use reverse-phase HPLC with acetonitrile/water gradients for challenging separations .
Advanced: How to elucidate the compound’s mechanism of action in bioactivity assays?
Methodological Answer:
- Kinetic Studies: Measure enzyme inhibition (e.g., kinase assays) using stopped-flow techniques to determine and .
- Isotopic Labeling: Incorporate ¹⁵N or ²H isotopes to track metabolic pathways in cell cultures .
- Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with target proteins .
Advanced: How to validate contradictory bioassay results across research groups?
Methodological Answer:
- Reproducibility Protocol: Standardize assay conditions (cell line, passage number, serum concentration) and include positive controls (e.g., staurosporine for cytotoxicity) .
- Meta-Analysis: Pool data from independent studies and apply statistical tests (e.g., Cochran’s Q) to identify heterogeneity sources .
- Orthogonal Assays: Confirm findings using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
